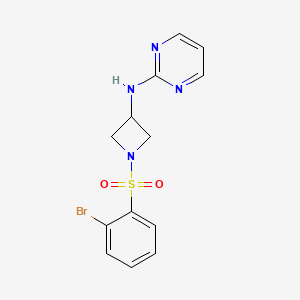

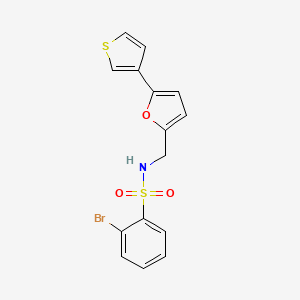

![molecular formula C14H10ClN3O3S B2371200 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide CAS No. 108474-82-4](/img/structure/B2371200.png)

4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide, also known as N-(4-nitrophenyl)carbamothioyl)-4-chlorobenzamide, is a chemical compound with the molecular formula C13H8ClN3O3S1. It has a molecular weight of 335.761.

Synthesis Analysis

The synthesis analysis of 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide is not readily available from the search results. More detailed information might be found in specialized chemistry literature or databases.Molecular Structure Analysis

The molecular structure of 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide consists of a chloro-phenyl ring, a nitro-substituted benzene ring, and a carbamothioyl group2. However, the detailed 3D structure and the spatial arrangement of these groups are not provided in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide are not provided in the search results. The compound’s reactivity might depend on various factors such as the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide, such as its melting point, boiling point, solubility, and stability, are not provided in the search results. These properties can be determined through laboratory analysis.科学的研究の応用

Cancer Research

4-Chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide has been studied in the context of cancer research. A related compound, N-((3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl)benzamide, known as PITENIN-1, demonstrated promising in vitro and in vivo anti-cancer activity. Further studies explored the replacement of the central thiourea unit with a 1,2,3-triazole to enhance liver microsomal stability, drug likeness, and toxicity towards cancer cells (Kommagalla et al., 2014).

Coordination Chemistry

In coordination chemistry, 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide derivatives have been synthesized and characterized. For instance, the synthesis and characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives have been reported. These studies provided insights into the crystal and molecular structure of these metal complexes (Binzet et al., 2009).

Algal Growth Inhibition

Research has also been conducted on the inhibition effects of alkoxyl thiourea derivatives, including 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide, on algal growth. These compounds have shown potential as eco-friendly inhibitors for controlling eutrophication in aquatic environments (Nor et al., 2015).

Antidiabetic and Antimicrobial Potential

A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, closely related to 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide, have been synthesized and evaluated for their antidiabetic and antimicrobial potential. These studies include in vitro evaluations against enzymes such as α-glucosidase and α-amylase, as well as antimicrobial assessments against various bacteria and fungi (Thakal et al., 2020).

Antibacterial Studies

Other studies have focused on the synthesis and antibacterial properties of derivatives of 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide. For instance, synthesis and antibacterial studies of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea have been reported, demonstrating the potential of these compounds in antimicrobial applications (Sapari et al., 2014).

Safety And Hazards

The safety and hazards associated with 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide are not mentioned in the search results. It’s important to handle all chemical compounds with care and use appropriate safety measures.

将来の方向性

The future directions for research on 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide are not specified in the search results. The compound could potentially be studied for various applications, depending on its physical, chemical, and biological properties.

Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to specialized chemistry literature or databases.

特性

IUPAC Name |

4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O3S/c15-10-3-1-9(2-4-10)13(19)17-14(22)16-11-5-7-12(8-6-11)18(20)21/h1-8H,(H2,16,17,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHZMZAGRVWQIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

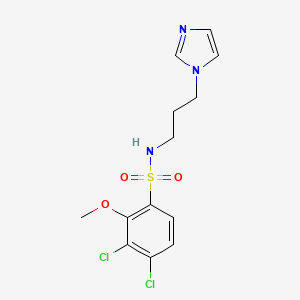

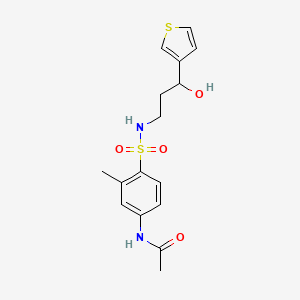

![Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate](/img/structure/B2371117.png)

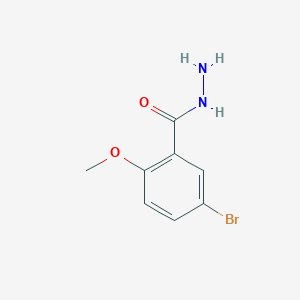

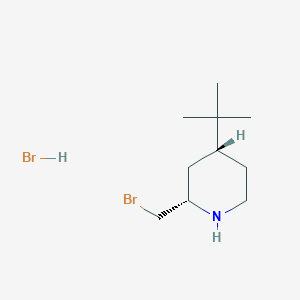

![2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B2371118.png)

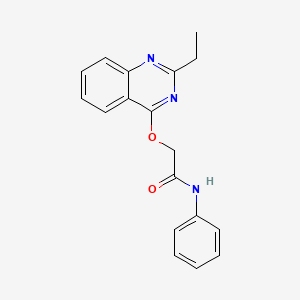

![(2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2371119.png)

![Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2371123.png)

![N-[cyano(2-methoxyphenyl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxamide](/img/structure/B2371126.png)

![N-[2-(dimethylamino)pyridin-3-yl]-2,3,4,5-tetrafluorobenzamide](/img/structure/B2371129.png)

![[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride](/img/structure/B2371135.png)